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Compound of Interest

Compound Name: VEGFR-2-IN-5 hydrochloride

Cat. No.: B8118221 Get Quote

Disclaimer: Information regarding a specific compound designated "VEGFR-2-IN-5
hydrochloride" is not publicly available in the referenced scientific literature. This guide,

therefore, presents a comprehensive overview of the preclinical efficacy of a representative,

potent, and selective small-molecule VEGFR-2 inhibitor, Apatinib, to serve as an illustrative

technical guide for researchers, scientists, and drug development professionals. Apatinib is an

orally administered tyrosine kinase inhibitor that selectively targets VEGFR-2.[1][2]

Core Mechanism of Action
VEGFR-2 is the primary mediator of the angiogenic signaling induced by vascular endothelial

growth factor (VEGF).[2] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates

specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a

cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways,

which are crucial for endothelial cell proliferation, migration, survival, and permeability—

hallmarks of angiogenesis.[3] Tumors exploit this process to establish a blood supply for growth

and metastasis.[4]

Apatinib, as a representative VEGFR-2 inhibitor, competitively binds to the ATP-binding site

within the intracellular tyrosine kinase domain of VEGFR-2.[3] This action blocks receptor

autophosphorylation, thereby inhibiting the downstream signaling cascades that promote

angiogenesis.[2][3] In addition to its primary target, Apatinib has been shown to mildly inhibit

other tyrosine kinases such as c-Kit and c-Src.[1]
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Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of Apatinib from various

preclinical studies.

Table 1: In Vitro Inhibitory Activity of Apatinib
Assay Type Cell Line/Target IC50 Value Reference

Kinase Inhibition VEGFR-2 2.43 nM [5]

Cell Viability (24h)
Anaplastic Thyroid

Cancer (CAL-62)
68.44 µM [6]

Cell Viability (48h)
Anaplastic Thyroid

Cancer (CAL-62)
38.64 µM [6]

Cell Viability (72h)
Anaplastic Thyroid

Cancer (CAL-62)
22.16 µM [6]

Endothelial Cell

Function

HUVEC (Tube

Formation)
Effective at 0.1 µM [7]

Endothelial Cell

Function
HUVEC (Apoptosis)

Dose-dependent

increase
[7]

Table 2: In Vivo Efficacy of Apatinib in Xenograft Models
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Cancer Model Animal Model
Dosing
Regimen

Tumor Growth
Inhibition

Reference

Pancreatic

Neuroendocrine

Tumor (INR1G9

Xenograft)

Mice
150 mg/kg, oral,

daily

Significant

inhibition,

comparable to

Sunitinib

[8]

Pancreatic

Neuroendocrine

Tumor (INS-1

Xenograft)

Mice
150 mg/kg, oral,

daily

Significant

inhibition
[8]

Gastric Cancer

(SGC-7901

Xenograft)

Nude Mice Not Specified
Significant delay

in tumor growth
[9]

Gastric Cancer

(BGC-823

Xenograft)

Nude Mice Not Specified
Significant delay

in tumor growth
[9]

Esophageal

Squamous Cell

Carcinoma (EC1

Xenograft)

Nude Mice Not Specified

Significant

inhibition as a

single agent and

in combination

with

chemotherapy

[10]

Anaplastic

Thyroid Cancer

(CAL-62

Xenograft)

Athymic Nude

Mice
Not Specified

Significant

reduction in

vessel numbers

in CAM assay

[11]

Table 3: Pharmacokinetic Parameters of Apatinib in
Humans
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Parameter Value Condition Reference

Time to Peak Plasma

Concentration (Tmax)
3-4 hours

Single 500, 750, or

850 mg doses
[12]

Elimination Half-life

(t1/2)
~9 hours

Single 500, 750, or

850 mg doses
[5][12]

Apparent Clearance

(CL/F)
57.8 L/h Population PK model [13]

Apparent Volume of

Distribution at Steady-

State

112.5 L Population PK model [13]

Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic potential of a VEGFR-2 inhibitor by evaluating its

effect on the ability of endothelial cells to form capillary-like structures.

Methodology:

Preparation of Matrigel: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each

well of a pre-chilled 96-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the

Matrigel to solidify.

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and

resuspended in a medium containing various concentrations of the test compound (e.g.,

Apatinib) or vehicle control.

Incubation: Seed approximately 1 x 10^4 HUVECs onto the solidified Matrigel in each well.[6]

Analysis: Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.[6] After incubation,

visualize the formation of tube-like structures using a microscope. The extent of tube

formation (e.g., number of junctions, total tube length) is quantified using imaging software. A

reduction in tube formation in the presence of the test compound indicates anti-angiogenic

activity.[7]
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In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a VEGFR-2 inhibitor in a living

organism.

Methodology:

Cell Culture and Implantation: Culture a human cancer cell line of interest (e.g., CAL-62 for

anaplastic thyroid cancer) under standard conditions.[11] Harvest the cells and inject them

subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[11]

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

[10] Randomly assign the mice into different treatment groups (e.g., vehicle control, test

compound at various doses).

Drug Administration: Administer the test compound or vehicle control to the mice according

to the planned dosing regimen (e.g., daily oral gavage).[8]

Monitoring and Measurement: Monitor the tumor size using calipers at regular intervals

throughout the study. Calculate tumor volume using the formula: (Length x Width²)/2. Also,

monitor the body weight of the mice as an indicator of toxicity.

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.

The primary endpoint is the inhibition of tumor growth in the treated groups compared to the

control group. Further analysis, such as immunohistochemical staining for markers of

proliferation (Ki-67) and angiogenesis (CD31), can be performed on the excised tumors.[7][9]

Visualizations
VEGFR-2 Signaling Pathway and Inhibition
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Caption: VEGFR-2 signaling pathway and the inhibitory action of Apatinib.
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Experimental Workflow for Efficacy Testing
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Caption: A typical preclinical experimental workflow for a VEGFR-2 inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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